Cas no 92050-07-2 (1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-)

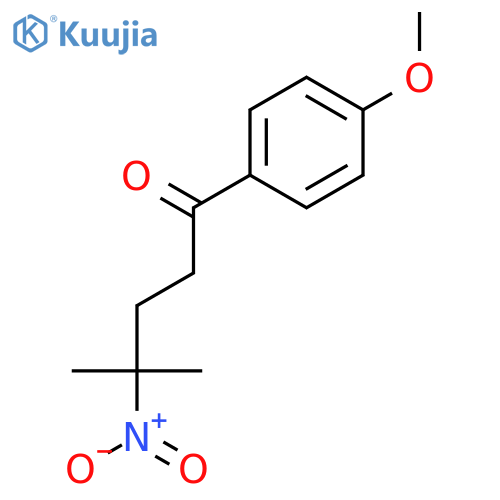

92050-07-2 structure

商品名:1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-

CAS番号:92050-07-2

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD01936383

CID:4321415

PubChem ID:3656187

1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 化学的及び物理的性質

名前と識別子

-

- 1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-

- 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one

- AKOS005097236

- CHEMBL1560046

- Oprea1_054425

- HMS2718J17

- SMR000336976

- 6G-387S

- MLS000721825

- DTXSID201325564

- MFCD01936383

- 92050-07-2

- 1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone

-

- MDL: MFCD01936383

- インチ: InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3

- InChIKey: GSCFVLPLFWNRMX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 251.11575802Da

- どういたいしつりょう: 251.11575802Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 72.1Ų

1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB581148-1 g |

1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |

92050-07-2 | 1g |

€1,256.00 | 2022-11-28 | ||

| Key Organics Ltd | 6G-387S-10MG |

1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |

92050-07-2 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 6G-387S-1MG |

1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |

92050-07-2 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 6G-387S-5G |

1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |

92050-07-2 | >90% | 5g |

£3080.00 | 2025-02-09 | |

| abcr | AB581148-1g |

1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |

92050-07-2 | 1g |

€1312.80 | 2024-08-02 | ||

| A2B Chem LLC | AI73365-500mg |

1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |

92050-07-2 | >90% | 500mg |

$598.00 | 2024-07-18 | |

| Key Organics Ltd | 6G-387S-0.5G |

1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |

92050-07-2 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| Ambeed | A924413-1g |

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one |

92050-07-2 | 90% | 1g |

$611.0 | 2024-04-16 | |

| abcr | AB581148-500mg |

1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |

92050-07-2 | 500mg |

€678.60 | 2024-08-02 | ||

| A2B Chem LLC | AI73365-1mg |

1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |

92050-07-2 | >90% | 1mg |

$189.00 | 2024-07-18 |

1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

92050-07-2 (1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92050-07-2)1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-

清らかである:99%

はかる:1g

価格 ($):550.0